molecular formula C17H20N2O5 B14400757 Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate CAS No. 88267-68-9

Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate

Cat. No.: B14400757
CAS No.: 88267-68-9
M. Wt: 332.4 g/mol
InChI Key: AEOTUDXFPDCXOZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an ethoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic conditions to form the quinazoline core. This is followed by the alkylation of the resulting intermediate with 4-bromo-1-butanol in the presence of a base such as potassium carbonate. The final step involves esterification with ethanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-ethoxy-4-oxobutyl)-2-pyrrolidinecarboxylate
  • Ethyl 4-Bromo-1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate
  • 1-(4-ethoxy-4-oxobutyl)-4-phenylpyridinium bromide

Uniqueness

Ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxo-1,4-dihydroquinazoline-2-carboxylate stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

88267-68-9

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-(4-ethoxy-4-oxobutyl)-4-oxoquinazoline-2-carboxylate

InChI

InChI=1S/C17H20N2O5/c1-3-23-14(20)10-7-11-19-13-9-6-5-8-12(13)16(21)18-15(19)17(22)24-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3

InChI Key

AEOTUDXFPDCXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2C(=O)N=C1C(=O)OCC

Origin of Product

United States

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